molecular formula C16H13NO4 B3076015 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1038358-01-8

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3076015
CAS No.: 1038358-01-8
M. Wt: 283.28 g/mol
InChI Key: XAVUQPLDKATBHZ-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a 4,5-dihydroisoxazole (oxazoline) core substituted with a phenoxyphenyl group.

Properties

IUPAC Name

3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(19)15-10-14(17-21-15)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9,15H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUQPLDKATBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3-phenoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 4,5-dihydroisoxazole-5-carboxylic acid scaffold is highly modular, with substituents influencing stability, bioavailability, and activity. Key analogs include:

Compound Name Substituent(s) Key Structural Features
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (M1) 2-Butyl-5-chloroimidazole Bulky heterocyclic substituent; enhances metabolic stability via steric hindrance.
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-Chlorophenyl Electron-withdrawing Cl group increases lipophilicity (logP ~2.1).
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2,4-Dichlorophenyl Dual Cl substituents amplify hydrophobicity and potential membrane permeability.
3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Pyridinyl Nitrogen-containing aromatic ring; may improve solubility via hydrogen bonding.
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid Methoxycarbonyl Polar ester group; impacts ionization and solubility (predicted CCS: 133.3 Ų for [M+H]+).

Key Observations :

  • Phenoxyphenyl vs.
  • Heterocyclic Substituents : Imidazole and pyridine substituents (e.g., M1 ) introduce additional hydrogen-bonding sites, which may improve target selectivity.

Physicochemical and Analytical Properties

Comparative chromatographic and spectroscopic data highlight substituent-driven differences:

Compound Retention Time (min) Key MRM Transitions (m/z) Stability Notes
M1 6.4 272→200, 272→157, 272→144 Requires sample acidification to prevent degradation in plasma/urine.
4-Methoxy-3-(trifluoromethyl)aniline (M2) 5.8 192→108, 192→123 Commercially available; no synthesis required.
3-(2-Chlorophenyl) analog N/A Not reported Stable under GHS-compliant storage conditions.

Key Observations :

  • Retention Behavior : Bulky substituents (e.g., M1) increase retention times in reverse-phase HPLC, correlating with higher hydrophobicity.
  • Mass Spectral Patterns: Fragmentation patterns (e.g., loss of CO₂ for carboxylic acids) are consistent across analogs but vary in diagnostic ions due to substituent-specific cleavages.

Key Observations :

    Biological Activity

    3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic potential.

    Chemical Structure and Properties

    The compound is characterized by the following structural formula:

    C13H11NO4\text{C}_{13}\text{H}_{11}\text{N}\text{O}_4

    It features a phenoxy group attached to a dihydro-1,2-oxazole ring, which is known to influence its biological activity.

    Anticancer Properties

    Research indicates that derivatives of oxazole compounds exhibit significant anticancer activities. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .

    Table 1: Biological Activity Against Cancer Cell Lines

    CompoundCell LineIC50 (µM)Mechanism of Action
    This compoundMCF-7TBDInduces apoptosis via caspase activation
    Related Compound AU-93710.38p53 pathway modulation
    Related Compound BMEL-8TBDApoptosis induction

    The biological activity of this compound can be attributed to its interaction with cellular targets involved in cell proliferation and survival.

    Apoptosis Induction

    Studies have shown that this compound can trigger apoptosis through the intrinsic pathway. This involves mitochondrial membrane permeabilization leading to cytochrome c release and subsequent caspase cascade activation .

    Anti-inflammatory Effects

    In addition to anticancer properties, some oxazole derivatives have demonstrated anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and modulate immune responses, which may be beneficial in treating inflammatory diseases .

    Table 2: Summary of Biological Activities

    Activity TypeObserved Effects
    AnticancerInduction of apoptosis in cancer cell lines
    Anti-inflammatoryInhibition of pro-inflammatory cytokines

    Case Studies

    A notable study investigated the efficacy of related oxazole derivatives in vitro against various cancer cell lines. The findings highlighted that modifications in the chemical structure significantly influenced biological potency. For example, compounds with specific substitutions showed enhanced cytotoxicity compared to their parent structures .

    Case Study Example:
    In a comparative study involving several oxazole derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapy agents like doxorubicin, indicating its potential as a more effective therapeutic option for certain cancers .

    Q & A

    Q. What are the established synthetic routes for 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

    The compound is typically synthesized via cyclocondensation of precursors such as substituted phenylhydroxylamines with α,β-unsaturated carbonyl derivatives. Key steps include:

    • Cyclization : Using dehydrating agents (e.g., POCl₃) under inert atmospheres to form the oxazole ring .
    • Carboxylic acid formation : Hydrolysis of intermediate esters under basic conditions (e.g., NaOH/EtOH) . Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios of reactants. For example, excess phenoxyphenyl precursors may reduce side reactions .

    Q. Which spectroscopic methods are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

    • NMR : The dihydroisoxazole proton (δ 4.5–5.0 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad) are critical. Aromatic protons from the phenoxyphenyl group appear as multiplets in δ 6.8–7.5 ppm .
    • IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while the oxazole ring shows bands at 1600–1650 cm⁻¹ .
    • Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of COOH) validate the structure .

    Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

    • Light sensitivity : Store in amber vials to prevent photodegradation of the oxazole ring.
    • Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles to prevent carboxylic acid dimerization .
    • Humidity : Desiccate to avoid hydrolysis of the dihydroisoxazole moiety .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported biological activities of structurally analogous oxazole derivatives?

    Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from:

    • Purity issues : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts .
    • Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) across labs .
    • Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups) using SAR studies .

    Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

    • Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
    • QSAR models : Correlate electronic parameters (Hammett σ) of substituents with activity to prioritize synthetic targets .

    Q. What mechanistic insights explain the regioselectivity challenges in synthesizing substituted dihydroisoxazole derivatives?

    Regioselectivity is influenced by:

    • Electrophilic directing groups : Electron-withdrawing substituents (e.g., –Cl) on the phenyl ring favor cyclization at the meta position .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regiocontrol .
    • Catalysis : Lewis acids (e.g., ZnCl₂) can shift selectivity by coordinating to carbonyl oxygen .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    3-(3-Phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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